Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms, and the acetate group is modified with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromo-3-fluoroaniline.
Formation of Intermediate: The aniline derivative undergoes a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenylacetate intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position of the acetate group.
Esterification: Finally, the product is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated phenylacetate derivatives.
Substitution: Various substituted phenylacetate derivatives.
Hydrolysis: 2-amino-2-(4-bromo-3-fluorophenyl)acetic acid.
Scientific Research Applications
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine and fluorine substituents can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate
- Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate
- Methyl 2-amino-2-(4-fluoro-3-iodophenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of both electron-withdrawing (fluorine) and electron-donating (amino) groups can also lead to unique chemical behavior compared to its analogs.
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 |
InChI Key |
MLZWVJMIHIQYGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Br)F)N |
Origin of Product |
United States |
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